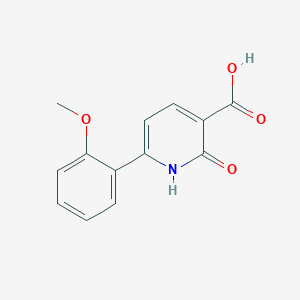

6-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

説明

特性

IUPAC Name |

6-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-8(11)10-7-6-9(13(16)17)12(15)14-10/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGPOQYIQZJMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-71-8 | |

| Record name | 6-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in carbon–carbon bond forming reactions . This involves oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .

Result of Action

Its potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

生物活性

6-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been reported for its synthesis, including condensation reactions and cyclization processes. The characterization of the compound is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Several studies have indicated that derivatives of 1,2-dihydropyridine compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 1-(4-Chlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine | Antimicrobial against S. aureus |

Antitumor Activity

Research has also explored the antitumor potential of similar dihydropyridine derivatives. For example, studies have demonstrated that certain compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer) through mechanisms involving oxidative stress and DNA damage . The ability to inhibit tumor growth is attributed to the compound's interaction with cellular signaling pathways.

Cardiovascular Effects

Dihydropyridine derivatives are known for their role as calcium channel blockers. This activity can lead to vasodilation and reduced blood pressure. Compounds in this class have been utilized in the treatment of hypertension and other cardiovascular diseases . The specific effects of this compound on calcium channels require further investigation.

Case Studies

A notable study examined a series of dihydropyridine derivatives for their biological activities. The research highlighted that modifications on the phenyl ring significantly influenced both antimicrobial and anticancer properties. Compounds with methoxy substituents showed enhanced activity compared to their unsubstituted counterparts .

The biological activity of this compound may involve several mechanisms:

- Free Radical Scavenging : The presence of methoxy groups can enhance the electron-donating ability of the compound, allowing it to neutralize free radicals.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in cell proliferation and survival pathways.

- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of various derivatives of dihydropyridine compounds, including 6-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. These compounds have shown promising results in inhibiting tumor cell growth across different cancer cell lines.

In Vitro Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For instance, a study evaluated the cytotoxic effects of synthesized pyridine derivatives against breast adenocarcinoma (MCF7), hepatocellular carcinoma (Hep-G2), and colon carcinoma (CACO-2) cell lines. The lethal concentration (LC50) values indicated that certain derivatives displayed comparable or superior activity to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | LC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| This compound | MCF7 | 14.70 | Higher |

| Other derivatives | Hep-G2 | 19.15 | Moderate |

| Other derivatives | CACO-2 | 17.34 | Moderate |

Antioxidant Properties

The compound has also been investigated for its antioxidant activity . In assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, it demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions . The antioxidant capacity is crucial for preventing cellular damage and could play a role in cancer prevention strategies.

Neuroprotective Effects

Emerging research indicates that dihydropyridine derivatives may possess neuroprotective properties , making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. Heterocyclic compounds are being explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in cholinergic signaling and amyloid-beta aggregation . These mechanisms are essential in the pathophysiology of Alzheimer's disease.

Mechanistic Insights

The neuroprotective effects are attributed to the ability of these compounds to modulate cholinergic transmission and reduce oxidative stress within neuronal cells. This dual action could enhance cognitive function and slow disease progression.

Case Studies

Several case studies have illustrated the efficacy of dihydropyridine derivatives in clinical settings:

- Study on Alzheimer’s Disease : A study focused on the synthesis of heterocyclic compounds indicated that certain derivatives could inhibit key enzymes involved in Alzheimer's pathology, leading to improvements in cognitive function in preclinical models .

- Anticancer Efficacy : Another study demonstrated that specific dihydropyridine compounds showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on structural analogs differing in substituent type, position, and biological activity. Key compounds are analyzed for synthesis, physicochemical properties, and functional performance.

Structural Analogs with Varying Substituents

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) increase the carboxylic acid’s acidity (pKa ~3.5–4.0) compared to electron-donating methoxy (pKa ~4.5–5.0) .

- Biological Activity: Antioxidant efficacy correlates with substituent polarity. Hydroxy-methoxy combinations (e.g., 4-hydroxy-3-methoxy) show superior radical scavenging (79.05%) compared to pure methoxy derivatives (17.55% in 4-methoxy analogs) .

- Synthesis: Methoxy-substituted compounds are synthesized via alkylation (e.g., benzyl bromide in DMF with K₂CO₃) , while nitro derivatives require nitration under acidic conditions .

Positional Isomerism and Reactivity

- Ortho vs. Para Substituents:

- Decarboxylation Tendency: Hydroxy-substituted analogs (e.g., 5-(2-hydroxybenzoyl) derivatives) undergo rapid decarboxylation, while methoxy-protected analogs (e.g., methyl esters) show stability under reflux conditions .

Physicochemical Properties

| Property | 6-(2-Methoxyphenyl) | 6-(4-Nitrophenyl) | 6-(3-Chlorophenyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 259.25 | 274.22 | 263.66 |

| LogP (Calculated) | 1.8 | 2.1 | 2.5 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.05 | 0.08 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

Notes:

Q & A

Q. What are the established synthetic routes for 6-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and what catalysts/solvents are typically employed?

The synthesis often involves condensation reactions between substituted benzaldehydes and aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions. For example, a method analogous to uses palladium or copper catalysts in dimethylformamide (DMF) or toluene . Key steps include protecting the carboxylic acid group during cyclization to prevent side reactions. Post-synthetic hydrolysis (e.g., using HCl/EtOH mixtures, as in ) yields the final product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C-NMR : Characteristic peaks include the methoxyphenyl aromatic protons (δ 6.8–7.5 ppm), the dihydropyridine ring protons (e.g., δ 5.8–6.3 ppm for the 1,2-dihydro moiety), and the carboxylic acid proton (δ ~11.3 ppm, broad) .

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (amide/ketone C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 285 [M+H]+) and fragmentation patterns confirm the molecular weight and functional groups .

Q. How is the compound’s purity assessed in academic research settings?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% trifluoroacetic acid). Purity >95% is typically required for biological assays .

Q. What in vitro assays are used to screen its biological activity?

Basic screening includes:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with IC50 calculations .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in forming the 2-oxo-1,2-dihydropyridine ring?

Regioselectivity is influenced by substituent electronic effects and catalyst choice . For example, copper(I) iodide promotes cyclization at the 3-position of the pyridine ring, while palladium catalysts favor 6-substitution . Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance yield and reduce byproducts .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data (e.g., variable chemical shifts for the methoxyphenyl group) may arise from solvent effects (DMSO vs. CDCl3) or tautomerism in the dihydropyridine ring. Cross-referencing with X-ray crystallography (if available) or 2D NMR (COSY, HSQC) clarifies structural ambiguities .

Q. How can computational modeling predict its interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes like COX-2 or EGFR. Key parameters include:

- Binding affinity : Calculated ΔG values (e.g., −8.2 kcal/mol for COX-2).

- Hydrogen bonding : Interactions between the carboxylic acid group and Arg120/His90 residues . Validation via molecular dynamics simulations (100 ns trajectories) assesses stability of ligand-receptor complexes .

Q. What methodologies optimize solubility for in vivo studies?

Q. How do structural modifications (e.g., replacing methoxy with halogen) affect bioactivity?

SAR studies show:

- 2-Methoxy group : Enhances membrane permeability via lipophilicity (logP ~2.1).

- Halogen substitution (e.g., Cl at position 6): Increases antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL) but raises cytotoxicity . Tabulated

| Substituent | logP | MIC (µg/mL) | IC50 (µM, HeLa) |

|---|---|---|---|

| 2-OCH3 | 2.1 | 32 | 45 |

| 6-Cl | 2.8 | 8 | 28 |

Q. What are the dominant degradation pathways under physiological conditions?

Stability studies (pH 7.4, 37°C) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。